5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol
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Overview
Description
5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol is a synthetic organic compound that features a naphthalene core substituted with a tert-butyldimethylsilyl (TBDMS) group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide (MeI) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthalene core can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The TBDMS group can be substituted with other functional groups using reagents like tetra-n-butylammonium fluoride (TBAF) in THF.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: TBAF in THF is used to remove the TBDMS group and replace it with other functional groups.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of hydroxyl or other substituted derivatives.
Scientific Research Applications
5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Medicine: Could be used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The methoxy group can participate in various chemical transformations, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ether (TMS): Less sterically hindered compared to TBDMS.
Tert-butyldiphenylsilyl ether (TBDPS): More sterically hindered and stable than TBDMS.
Triisopropylsilyl ether (TIPS): Offers higher resistance to hydrolysis.
Uniqueness
5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol is unique due to its combination of a naphthalene core with both TBDMS and methoxy groups. This combination provides a balance of steric protection and reactivity, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C17H24O3Si |
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Molecular Weight |
304.5 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-7-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C17H24O3Si/c1-17(2,3)21(5,6)20-16-11-14(19-4)10-12-9-13(18)7-8-15(12)16/h7-11,18H,1-6H3 |
InChI Key |
MJHZVGCIGHGNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C=CC(=CC2=CC(=C1)OC)O |
Origin of Product |
United States |
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